N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide
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Overview
Description
LSM-1675 is an organooxygen compound and an organic heterotricyclic compound.
Scientific Research Applications
Synthesis and Characterization
Research in the field of organic chemistry has led to the development of novel rigid heterocycles, including oxygen-bridged derivatives, showcasing the diverse bridging capabilities of similar compounds through cyclocondensation reactions (Svetlik, Hanuš, & Bella, 1989). Additionally, the synthesis of chiral heterospirocyclic 2H-azirin-3-amines offers a pathway to 3-amino-2,3,4,5-tetrahydrofuran-3-carboxylic acids, indicating the compound's utility in peptide synthesis (Stamm, Linden, & Heimgartner, 2003).
Chemical Relationships and Structural Analysis
The exploration of chemical relationships and the structural analysis of related compounds have been documented, revealing the molecular and crystal structure of related heterocyclic compounds through X-ray diffraction data (Ganapathy, Damodharan, Manickam, & Sanmargam, 2013). These findings contribute to a deeper understanding of the compound's chemical properties and potential applications in materials science.
Potential Applications
While the specific applications of "N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide" are not directly detailed in the available research, the structural and synthetic explorations of similar compounds highlight their significance in developing new materials and methodologies in organic and materials chemistry. For instance, the study of benzamide derivatives and NO production inhibitory compounds from Limonia acidissima points towards the medicinal chemistry applications of benzamide derivatives (Kim, Lee, Kim, Ha, & Kim, 2009).
properties
Product Name |
N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide |
---|---|
Molecular Formula |
C28H19N3O2 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide |
InChI |
InChI=1S/C28H19N3O2/c32-27(20-12-5-2-6-13-20)31-26-25-23(19-10-3-1-4-11-19)24-21-14-8-7-9-18(21)15-16-22(24)33-28(25)30-17-29-26/h1-17,23H,(H,29,30,31,32) |
InChI Key |
UIMQHKKHXDXZLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC5=NC=NC(=C25)NC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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